molecular formula C23H30N4O5 B2730684 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide CAS No. 872855-59-9

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide

Cat. No.: B2730684
CAS No.: 872855-59-9
M. Wt: 442.516
InChI Key: FPDNYADOGYKXGY-UHFFFAOYSA-N
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Description

2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide is a complex organic compound featuring an indole core connected to morpholine and oxoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide typically involves multi-step organic reactions:

  • Formation of 2-Oxoethyl Indole Derivative: : Begin with a substituted indole derivative, reacting it with oxalyl chloride to form an oxalyl chloride intermediate.

  • Morpholino Incorporation: : React the intermediate with morpholine under controlled conditions, usually in an aprotic solvent like dichloromethane, to form the oxoethylmorpholine group.

  • N-Morpholinopropyl Substitution: : Finally, introduce the morpholinopropyl group by reacting with 3-aminopropylmorpholine, completing the structure under conditions that prevent side reactions (often using catalysts and low temperatures).

Industrial Production Methods

Industrially, the production method scales with precise control over reaction conditions to ensure high yield and purity. Common techniques include:

  • Continuous Flow Reactors: : For consistent reaction conditions and efficient heat management.

  • Catalyst Optimization: : Using specific catalysts to enhance reaction rates and selectivity.

  • Crystallization Techniques: : For purification, optimizing solvent systems to obtain high-purity crystals.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several key types of reactions:

  • Oxidation: : Can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functionalities.

  • Reduction: : May be reduced using agents like lithium aluminum hydride, affecting the oxo groups.

  • Substitution: : The morpholino and indole groups can undergo further substitution reactions, especially in the presence of electrophiles.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate; performed in aqueous or organic solvents at controlled temperatures.

  • Reduction: : Lithium aluminum hydride or sodium borohydride; typically in dry ether or THF.

  • Substitution: : Electrophilic reagents like alkyl halides or sulfonates; often under basic conditions to encourage substitution rather than elimination.

Major Products Formed

  • Oxidation Products: : Additional carbonyl or carboxyl groups.

  • Reduction Products: : Alcohol or amine derivatives.

  • Substitution Products: : New substituted derivatives, potentially introducing additional aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

Used as a building block for synthesizing more complex molecules. Its multifunctional nature allows for extensive derivatization, facilitating the creation of novel organic compounds.

Biology

Potential use in drug discovery and development, especially in designing inhibitors or modulators of biological pathways involving indole derivatives.

Medicine

Research suggests applications in therapeutic agents targeting diseases such as cancer, given indole’s relevance in pharmacophores.

Industry

Utilized in creating specialty chemicals for pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

Molecular Targets and Pathways

As a multifunctional compound, it may interact with multiple biological targets, including enzymes and receptors. The indole core allows binding to specific active sites, while morpholine groups enhance solubility and bioavailability. This compound can modulate signal transduction pathways, influencing cellular responses and offering therapeutic potential.

Comparison with Similar Compounds

Compared to other indole derivatives, this compound's unique combination of morpholino and oxoethyl groups provides distinct chemical properties and reactivity. Similar compounds include:

  • Indole-3-acetic acid: : A simple indole derivative used in plant hormones.

  • 1-Methylindole: : Another indole variant, less complex but structurally similar.

  • 2-Morpholinoethylamine derivatives: : Featuring some structural similarities in terms of morpholine substitution.

The uniqueness of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide lies in its complex structure and multifunctional capabilities, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O5/c28-21(26-10-14-32-15-11-26)17-27-16-19(18-4-1-2-5-20(18)27)22(29)23(30)24-6-3-7-25-8-12-31-13-9-25/h1-2,4-5,16H,3,6-15,17H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDNYADOGYKXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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